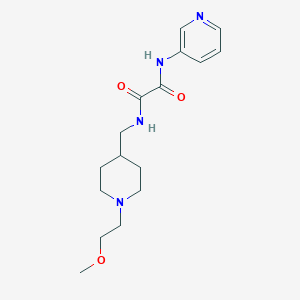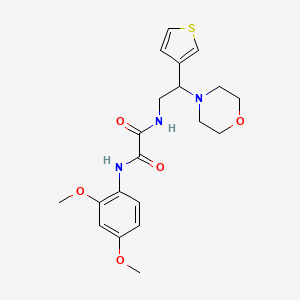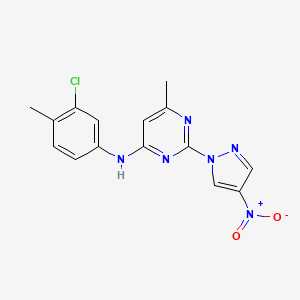
N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide, commonly known as MEOP or MEOP-Oxalamide, is a novel compound that has gained attention in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
MEOP exerts its effects through various mechanisms, including inhibition of histone deacetylase (HDAC) activity, modulation of the dopamine and serotonin systems, and reduction of oxidative stress and inflammation. HDAC inhibition leads to the upregulation of tumor suppressor genes and cell cycle arrest, while modulation of the dopamine and serotonin systems leads to the regulation of mood and behavior. Reduction of oxidative stress and inflammation leads to the protection of neurons and other cells from damage.
Biochemical and Physiological Effects
MEOP has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, regulation of mood and behavior, reduction of oxidative stress and inflammation, and protection of neurons and other cells from damage. MEOP has also been shown to have a low toxicity profile, making it a promising candidate for further research and development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of MEOP is its low toxicity profile, which makes it a safer alternative to other compounds that may have harmful side effects. Another advantage is its potential use in various fields, including cancer research, neurology, and pharmacology. However, one of the limitations of MEOP is its limited availability, which may hinder its use in large-scale experiments.
Orientations Futures
There are several future directions for MEOP research, including further studies on its potential as an antipsychotic and anti-anxiety agent, as well as its use in combination with other compounds for cancer treatment. Additionally, further studies are needed to determine the optimal dosage and administration of MEOP for various applications. Overall, MEOP holds promise as a novel compound with potential applications in various fields, and further research is needed to fully explore its potential.
Méthodes De Synthèse
MEOP is synthesized by reacting 3-pyridinecarboxylic acid with N-(2-bromoethyl)-4-methoxyaniline, followed by treatment with oxalyl chloride and N-methylpiperidine. The resulting compound is then purified through column chromatography to obtain MEOP in its pure form.
Applications De Recherche Scientifique
MEOP has been studied for its potential application in various fields such as cancer research, neurology, and pharmacology. In cancer research, MEOP has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurology, MEOP has been studied for its potential use as a neuroprotective agent due to its ability to reduce oxidative stress and inflammation. In pharmacology, MEOP has been shown to have potential as an antipsychotic and anti-anxiety agent.
Propriétés
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N'-pyridin-3-yloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3/c1-23-10-9-20-7-4-13(5-8-20)11-18-15(21)16(22)19-14-3-2-6-17-12-14/h2-3,6,12-13H,4-5,7-11H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNQDEHXMWZALX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2603591.png)
![2,2-Dimethyl-5-[[[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino]methylidene]-1,3-dioxane-4,6-dione](/img/structure/B2603594.png)
![1,7-dimethyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2603595.png)

![1-((2-(tert-butylamino)-2-oxoethyl)thio)-N-cyclopentyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2603598.png)
![N-(4-tert-butylphenyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2603599.png)
![N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B2603600.png)
![3-(3-Chlorophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2603601.png)
![N-[(2-Chlorophenyl)-cyanomethyl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide](/img/structure/B2603602.png)
![2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2603603.png)
![N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2603606.png)

![4-Methoxy-1-methyl-5-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B2603609.png)
